molecular formula C14H14N2OS2 B12727744 2-Mecaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt CAS No. 5468-43-9

2-Mecaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt

Cat. No.: B12727744
CAS No.: 5468-43-9
M. Wt: 290.4 g/mol
InChI Key: SKFKQRIBZKXTSZ-UHFFFAOYSA-M
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Description

2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt is a chemical compound with the molecular formula C14H14N2OS2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is derived from 2-mercaptobenzothiazole, a well-known organosulfur compound used in the vulcanization of rubber .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt typically involves the reaction of 2-mercaptobenzothiazole with 1-(2-hydroxyethyl)pyridinium. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives of 2-mercaptobenzothiazole .

Scientific Research Applications

2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt is unique due to its combination of the mercaptobenzothiazole and pyridinium moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

5468-43-9

Molecular Formula

C14H14N2OS2

Molecular Weight

290.4 g/mol

IUPAC Name

1,3-benzothiazole-2-thiolate;2-pyridin-1-ium-1-ylethanol

InChI

InChI=1S/C7H10NO.C7H5NS2/c9-7-6-8-4-2-1-3-5-8;9-7-8-5-3-1-2-4-6(5)10-7/h1-5,9H,6-7H2;1-4H,(H,8,9)/q+1;/p-1

InChI Key

SKFKQRIBZKXTSZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CCO.C1=CC=C2C(=C1)N=C(S2)[S-]

Origin of Product

United States

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